Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate
Beschreibung
Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate is an organic compound that features a benzoate core substituted with two furan-3-ylmethoxy groups at the 3 and 5 positions
Eigenschaften
CAS-Nummer |
911064-75-0 |
|---|---|
Molekularformel |
C18H16O6 |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
methyl 3,5-bis(furan-3-ylmethoxy)benzoate |
InChI |
InChI=1S/C18H16O6/c1-20-18(19)15-6-16(23-11-13-2-4-21-9-13)8-17(7-15)24-12-14-3-5-22-10-14/h2-10H,11-12H2,1H3 |
InChI-Schlüssel |
OGYDDYMSXMZGIF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2=COC=C2)OCC3=COC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with methyl 3,5-dihydroxybenzoate and furan-3-ylmethanol.
Reaction Conditions: The hydroxyl groups on the benzoate are converted to furan-3-ylmethoxy groups through an etherification reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the furan rings.
Wissenschaftliche Forschungsanwendungen
Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate involves its interaction with specific molecular targets. The furan rings and ester groups can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,5-bis(benzoyloxy)benzoate: Similar structure but with benzoyloxy groups instead of furan-3-ylmethoxy groups.
Methyl 3,5-dihydroxybenzoate: The precursor compound with hydroxyl groups instead of furan-3-ylmethoxy groups.
Uniqueness
Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate is unique due to the presence of furan rings, which impart distinct chemical and biological properties. The furan rings can engage in unique interactions with biological targets, making this compound a valuable scaffold for drug development and materials science .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
